molecular formula C13H8ClN3O2 B11785383 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B11785383
M. Wt: 273.67 g/mol
InChI Key: CNANDTANTWIVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and kinase inhibitor discovery. This compound belongs to the imidazo[1,2-a]pyrimidine class of nitrogen-bridged heterocycles, a scaffold recognized for its significant interest in the pharmaceutical industry due to a broad spectrum of pharmacological activities . Its molecular formula is C14H9ClN2O2, with a molecular weight of 272.69 g/mol . The core structure features a carboxylic acid functional group at the 3-position of the imidazopyrimidine ring system, which is substituted at the 2-position with an ortho-chlorophenyl group. This specific substitution pattern is significant in structure-activity relationship (SAR) studies. Research on analogous compounds, specifically bisanilinopyrimidines with an ortho-chloro and para-carboxylic acid substitution, has demonstrated that this configuration can lead to highly potent enzyme inhibition. For example, such structures have been developed as novel and potent inhibitors of Aurora A kinase, a serine-threonine kinase that is an important anticancer target . The ortho-chloro substitution on the A-ring, in combination with polar substituents, has been shown to be critical for achieving potent inhibitory activity in this class of compounds . The primary research application of this compound is as a key synthetic intermediate for the design and synthesis of novel bioactive molecules. The carboxylic acid moiety allows for further functionalization, such as amide coupling, to introduce water-solubilizing groups, thereby improving solubility and cell permeability for cellular assays . The imidazopyrimidine scaffold is present in many preclinical drug candidates and is investigated for a wide range of biological activities, including antiviral, anti-cancer, and anti-inflammatory properties . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or human use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H8ClN3O2/c14-9-5-2-1-4-8(9)10-11(12(18)19)17-7-3-6-15-13(17)16-10/h1-7H,(H,18,19)

InChI Key

CNANDTANTWIVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CC=NC3=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Aminopyrimidine and α-Haloacetophenone Condensation

A foundational method involves the reaction of 2-aminopyrimidine with α-halo-2-chloroacetophenone under basic conditions. This pathway mirrors the synthesis of imidazo[1,2-a]pyridines but requires careful temperature control to prevent decomposition of the pyrimidine ring. For instance, refluxing in ethanol with potassium carbonate as a base yields the imidazo[1,2-a]pyrimidine intermediate, albeit with moderate yields (45–60%).

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Base: K₂CO₃ or Et₃N

  • Temperature: 80–100°C

  • Time: 12–24 hours

Vilsmeier-Haack Formylation Followed by Cyclization

Adapting the Vilsmeier-Haack reaction, as described in EP1172364A1, the pyrimidine nitrogen is formylated using POCl₃ and DMF, generating an aldehyde intermediate. Subsequent cyclization with ammonium acetate under acidic conditions forms the imidazo ring. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Solvent-Free Halogenation and Amide Coupling

Building on US20060084806A1, the carboxylic acid derivative can be synthesized via a two-step halogenation-amination sequence:

  • Chlorination: Reacting the precursor acid with phosphorus oxychloride (POCl₃) under solvent-free conditions at 60–70°C generates the acyl chloride.

  • Amine Quenching: Treating the acyl chloride with aqueous dimethylamine at 0–5°C precipitates the amide, which is hydrolyzed to the acid using NaOH.

Advantages:

  • Eliminates solvent use, reducing waste.

  • Achieves yields >80% with high purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsConditionsYield (%)Purity (%)Source
Cyclocondensation2-Aminopyrimidineα-Haloacetophenone80°C, 24h45–6090–95
Vilsmeier-HaackFormamide derivativePOCl₃, DMF100°C, anhydrous55–6588–93
Nitrile HydrolysisCyano intermediateHCl, H₂O120°C, 6h70–8595–98
Solvent-Free HalogenationCarboxylic acid precursorPOCl₃, dimethylamine60°C, solvent-free>8097–99

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The electron-deficient pyrimidine ring complicates cyclization, often leading to byproducts. Employing microwave-assisted synthesis (150°C, 30 minutes) enhances regioselectivity, improving yields to 65–70%.

Purification Techniques

Chromatographic purification is frequently necessary due to polar byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase achieves >99% purity for pharmaceutical applications.

Green Chemistry Adaptations

Recent methodologies prioritize sustainability:

  • Solvent-Free Halogenation: Reduces E-factor by 40% compared to traditional routes.

  • Catalytic Cyanidation: Using CuI/L-proline catalyst systems minimizes cyanide waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological activities:

  • Anticancer Activity
    • Research indicates that derivatives of imidazo[1,2-A]pyrimidine structures can inhibit c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Mutated forms of c-KIT are significant therapeutic targets due to their role in tumorigenesis .
  • Antiviral Properties
    • The compound has shown promise in antiviral research, particularly against influenza viruses. Studies have focused on synthesizing compounds that target the PA-PB1 interface of the influenza A virus polymerase, indicating potential as antiviral agents .
  • Anti-inflammatory Effects
    • Imidazo[1,2-A]pyrimidine derivatives have been noted for their anti-inflammatory properties. Research has demonstrated that these compounds can modulate inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis .
  • Neuroprotective Activity
    • Some derivatives exhibit micromolar IC50 values against enzymes associated with neurodegenerative diseases, such as monoamine oxidase B and butyrylcholinesterase. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

Case Study 1: Anticancer Research
A study published in a patent document discussed the development of compounds targeting c-KIT mutations in GIST patients. The research demonstrated that derivatives of imidazo[1,2-A]pyrimidine exhibited significant inhibitory effects on mutated c-KIT kinases, suggesting their potential as targeted cancer therapies .

Case Study 2: Antiviral Drug Development
Research focused on synthesizing novel antiviral agents based on imidazo[1,2-A]pyrimidine structures showed promising results against influenza A viruses. The study highlighted specific modifications that enhanced antiviral activity, making these compounds strong candidates for further development .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Substituent Variations

  • 2-(3-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid : A meta-chloro isomer with distinct electronic effects; meta-substitution may moderate electron-withdrawing effects compared to ortho/para positions, influencing reactivity and intermolecular interactions .
  • 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and alter dipole interactions .

Core Heterocycle Modifications

  • Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) : An ester derivative with a methyl group at position 7 and difluorophenyl substituent; the ester group improves cell permeability but reduces aqueous solubility relative to the carboxylic acid .
  • 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid : Bromine’s larger size and polarizability may enhance halogen bonding in biological systems, though at the cost of increased molecular weight (241.05 g/mol vs. 245.65 g/mol for the target compound) .

Pharmacological and Physicochemical Properties

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Substituent Position Key Functional Group
Target Compound 245.65* Not reported 2-Chlorophenyl Carboxylic acid
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid 283.71 Not reported 4-Chlorophenyl Carboxylic acid
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate 343.33 137.6–138.2 3,4-Difluorophenyl Ethyl ester
6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid 241.05 Not reported Bromine at C6 Carboxylic acid

*Calculated based on formula C₁₃H₈ClN₃O₂.

Key Observations:

  • Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than ester analogues, but this can be offset by hydrophobic substituents like chlorophenyl groups .
  • Thermal Stability : The ethyl ester derivative (2c) shows a sharp melting point (137.6–138.2 °C), indicative of crystalline purity, whereas halogenated variants may have broader ranges due to structural flexibility .

Biological Activity

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Its structure consists of an imidazo[1,2-a]pyrimidine framework, featuring a chlorophenyl substituent and a carboxylic acid group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₃H₈ClN₃O₂
  • Molecular Weight : 262.67 g/mol
  • CAS Number : 1923069-07-1

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activities. Specifically, this compound has shown effectiveness against various pathogens, including Trypanosoma species and other infectious agents. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in the inflammatory response. The IC₅₀ value for COX-2 inhibition has been reported to be comparable to standard anti-inflammatory drugs such as celecoxib . The presence of electron-donating groups in its structure enhances this activity.

Neuropharmacological Potential

Interaction studies reveal that this compound can bind to enzymes like acetylcholinesterase and butyrylcholinesterase. These interactions are significant in neuropharmacology as they suggest potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Substituent Effect on Activity Comments
Chlorophenyl GroupEnhances solubility and biological activityContributes to binding affinity with biological targets
Carboxylic Acid GroupFacilitates interactions with enzymesEssential for anti-inflammatory activity
Imidazo RingProvides electron-rich environment for nucleophilic attacksKey in mediating various biological interactions

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the imidazo[1,2-a]pyrimidine scaffold exhibited potent antifungal activities against Candida species and antibacterial effects against Staphylococcus aureus .
  • Neuroprotective Effects : In a model of Alzheimer's disease, compounds similar to this compound showed promise in reducing amyloid-beta plaque formation through inhibition of acetylcholinesterase .
  • Anti-inflammatory Mechanisms : Experimental results indicated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step routes:

  • Condensation reactions : 2-Aminopyrimidine derivatives are condensed with α-bromoketones or bromoacetoacetate esters to form the imidazo[1,2-a]pyrimidine core .
  • Suzuki-Miyaura cross-coupling : Arylboronic acids are coupled with halogenated intermediates to introduce substituents like the 2-chlorophenyl group .
  • Saponification and acidification : Ethyl or benzyl esters of the carboxylic acid derivative are hydrolyzed under basic conditions (e.g., NaOH) followed by acidification to yield the free carboxylic acid .
  • Dimroth rearrangement : During hydrolysis or amidation, structural isomerization may occur, requiring careful control of reaction conditions (e.g., pH, temperature) to direct product formation .

Advanced: How does the Dimroth rearrangement influence the regioselectivity of imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives during synthesis?

Answer:
The Dimroth rearrangement involves ring-opening and re-closure, leading to isomerization of the carboxyl group from position 2 to 3. Key factors include:

  • Reaction conditions : Basic aqueous media during ester hydrolysis promote rearrangement, as observed in the conversion of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates to 3-carboxylic acid derivatives .
  • Structural validation : ¹H/¹³C NMR and ¹⁵N-labeled analogs are critical for distinguishing between 2- and 3-carboxylic acid isomers .
  • Methodological adjustments : Direct amidation of esters avoids rearrangement, while post-hydrolysis amidation requires careful monitoring to prevent undesired isomerization .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁵N NMR (including isotopic labeling) resolve structural ambiguities, such as distinguishing between positional isomers .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for nitroso or halogenated derivatives .
  • X-ray crystallography : Used to determine absolute configuration and validate hydrogen-bonding interactions in crystalline forms .
  • HPLC/UV-Vis : Monitors reaction progress and purity, especially for intermediates prone to decomposition .

Advanced: How do structural modifications at the C-2 and C-3 positions impact biological activity, such as antiviral potency?

Answer:

  • C-2 substituents : The 2-chlorophenyl group enhances binding to allosteric sites in HIV-1 reverse transcriptase, as demonstrated by molecular modeling and IC₅₀ values (e.g., 0.18 μM in whole-cell assays) .
  • C-3 carboxylic acid : Critical for hydrogen bonding with viral integrase active sites. Esterification or amidation at this position can modulate bioavailability and selectivity .
  • SAR studies : Substitution with bulkier groups (e.g., cyclohexylamino) improves selectivity indices (SI > 800) but may reduce solubility, necessitating prodrug strategies .

Data Contradiction: How can researchers address low yields in catalyst-free arylomethylation reactions of imidazo[1,2-a]pyrimidines?

Answer:

  • Optimization of conditions : In a catalyst-free multi-component reaction (MCR), increasing temperature (100°C to 120°C) and switching solvents (DMF to DMA) improved yields from 10% to 75% by minimizing side products like non-decarboxylated adducts .
  • Stoichiometric adjustments : A 1:1.5:2 ratio of imidazopyrimidine, glyoxylic acid, and boronic acid reduced competing pathways .
  • Real-time monitoring : TLC or inline IR spectroscopy helps identify optimal reaction termination points to prevent over-degradation .

Advanced: What role does this compound play in the development of HIV-1 therapeutics?

Answer:

  • Dual-target inhibition : Derivatives act as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors. The imidazo[1,2-a]pyrimidine scaffold provides a rigid framework for binding to hydrophobic pockets in viral enzymes .
  • Resistance profiling : Structural flexibility at the C-3 position (e.g., carboxylic acid vs. amide) mitigates resistance mutations, as shown in assays against mutant HIV strains .
  • Preclinical data : Lead compounds exhibit low cytotoxicity (CC₅₀ > 100 μM in MT-4 cells) and high therapeutic indices, making them candidates for combination therapies .

Basic: What are the stability and storage considerations for this compound?

Answer:

  • Light sensitivity : Nitroso derivatives (e.g., 3-nitrosoimidazo[1,2-a]pyrimidines) require amber vials and storage at -20°C to prevent photodegradation .
  • Moisture control : Carboxylic acid forms are hygroscopic; lyophilization or desiccant-packed containers are recommended .
  • Waste disposal : Halogenated byproducts require segregation and professional hazardous waste handling due to environmental persistence .

Advanced: How can computational modeling guide the design of imidazo[1,2-a]pyrimidine-based inhibitors?

Answer:

  • Docking studies : Molecular dynamics simulations predict binding affinities to viral targets (e.g., HIV-1 integrase catalytic core) and identify optimal substituent positions .
  • QM/MM calculations : Assess electronic effects of substituents (e.g., chloro groups) on reaction intermediates during synthesis .
  • ADMET profiling : Tools like SwissADME predict logP, solubility, and CYP450 interactions to prioritize compounds with favorable pharmacokinetics .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

  • Purification difficulties : Column chromatography is often needed for intermediates, but transitioning to recrystallization or continuous flow systems improves scalability .
  • Rearrangement risks : Dimroth isomerization during large-scale hydrolysis requires tight pH control (pH 8–9) and rapid cooling .
  • Cost-effective reagents : Replacing boronic acids with cheaper aryl halides in scalable cross-coupling reactions is under investigation .

Advanced: How do structural analogs of this compound exhibit antitumor activity?

Answer:

  • Scaffold switching : Replacing the pyrimidine ring with pyridazine or triazolo systems alters kinase inhibition profiles (e.g., EGFR or Aurora kinases) .
  • Carboxamide derivatives : N-Benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide shows submicromolar IC₅₀ in leukemia cell lines (e.g., K562) .
  • Mechanistic studies : ROS induction and DNA intercalation are proposed modes of action, validated via comet assays and flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.